molecular formula C20H27NO3 B3945261 1-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]pyrrolidine-2,5-dione CAS No. 306967-38-4

1-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]pyrrolidine-2,5-dione

Cat. No.: B3945261
CAS No.: 306967-38-4
M. Wt: 329.4 g/mol
InChI Key: ZNHQKOHIYQFFOG-UHFFFAOYSA-N
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Description

1-[3-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]pyrrolidine-2,5-dione is a complex organic compound characterized by its unique structural features. This compound contains a pyrrolidine-2,5-dione core, which is substituted with a 3-phenylpropyl group and a 2,2-dimethyltetrahydro-2H-pyran-4-yl moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]pyrrolidine-2,5-dione involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This step typically involves the cyclization of a suitable precursor, such as a diacid or an amino acid derivative, under acidic or basic conditions.

    Introduction of the 3-Phenylpropyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where a phenylpropyl halide reacts with the pyrrolidine-2,5-dione core in the presence of a Lewis acid catalyst.

    Attachment of the 2,2-Dimethyltetrahydro-2H-pyran-4-yl Moiety: This step often involves the use of a Grignard reagent or an organolithium compound to introduce the tetrahydropyran ring onto the phenylpropyl group.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-[3-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenylpropyl group, where halides or other leaving groups are replaced by nucleophiles such as amines or thiols.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed depend on the reaction type and conditions used.

Scientific Research Applications

1-[3-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]pyrrolidine-2,5-dione has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a pharmacophore for developing new therapeutic agents, particularly in the fields of oncology and neurology.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 1-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]pyrrolidine-2,5-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its application. The compound’s structural features allow it to bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are crucial for understanding its mechanism of action.

Comparison with Similar Compounds

When compared to similar compounds, 1-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]pyrrolidine-2,5-dione stands out due to its unique combination of functional groups. Similar compounds include:

  • 1-[3-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-4-methylpentyl]pyrrolidine-2,5-dione
  • This compound

These compounds share structural similarities but differ in the nature and position of substituents, which can significantly impact their chemical reactivity and biological activity. The unique structural features of this compound make it a valuable compound for targeted research and development efforts.

Properties

IUPAC Name

1-[3-(2,2-dimethyloxan-4-yl)-3-phenylpropyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-20(2)14-16(11-13-24-20)17(15-6-4-3-5-7-15)10-12-21-18(22)8-9-19(21)23/h3-7,16-17H,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHQKOHIYQFFOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)C(CCN2C(=O)CCC2=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201132482
Record name 1-[3-Phenyl-3-(tetrahydro-2,2-dimethyl-2H-pyran-4-yl)propyl]-2,5-pyrrolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201132482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306967-38-4
Record name 1-[3-Phenyl-3-(tetrahydro-2,2-dimethyl-2H-pyran-4-yl)propyl]-2,5-pyrrolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306967-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-Phenyl-3-(tetrahydro-2,2-dimethyl-2H-pyran-4-yl)propyl]-2,5-pyrrolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201132482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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